Cas no 2138141-77-0 (5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one)
5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one Chemical and Physical Properties
Names and Identifiers
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- EN300-785479
- 2138141-77-0
- 5-ethyl-2-oxa-5-azaspiro[3.4]octan-8-one
- 5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one
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- Inchi: 1S/C8H13NO2/c1-2-9-4-3-7(10)8(9)5-11-6-8/h2-6H2,1H3
- InChI Key: WXFDFCJBBCSLND-UHFFFAOYSA-N
- SMILES: O1CC2(C(CCN2CC)=O)C1
Computed Properties
- Exact Mass: 155.094628657g/mol
- Monoisotopic Mass: 155.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 29.5Ų
5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-785479-1.0g |
5-ethyl-2-oxa-5-azaspiro[3.4]octan-8-one |
2138141-77-0 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
| Enamine | EN300-785479-0.05g |
5-ethyl-2-oxa-5-azaspiro[3.4]octan-8-one |
2138141-77-0 | 95% | 0.05g |
$948.0 | 2024-05-22 | |
| Enamine | EN300-785479-0.1g |
5-ethyl-2-oxa-5-azaspiro[3.4]octan-8-one |
2138141-77-0 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
| Enamine | EN300-785479-0.25g |
5-ethyl-2-oxa-5-azaspiro[3.4]octan-8-one |
2138141-77-0 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
| Enamine | EN300-785479-0.5g |
5-ethyl-2-oxa-5-azaspiro[3.4]octan-8-one |
2138141-77-0 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
| Enamine | EN300-785479-2.5g |
5-ethyl-2-oxa-5-azaspiro[3.4]octan-8-one |
2138141-77-0 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
| Enamine | EN300-785479-5.0g |
5-ethyl-2-oxa-5-azaspiro[3.4]octan-8-one |
2138141-77-0 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
| Enamine | EN300-785479-10.0g |
5-ethyl-2-oxa-5-azaspiro[3.4]octan-8-one |
2138141-77-0 | 95% | 10.0g |
$4852.0 | 2024-05-22 |
5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one
Introduction to 5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one (CAS No. 2138141-77-0)
5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one, identified by the Chemical Abstracts Service Number (CAS No.) 2138141-77-0, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic lactam derivative combines an oxygen and nitrogen atom within its spirocyclic framework, creating a highly versatile scaffold for drug design and development. The compound's intricate molecular architecture positions it as a promising candidate for exploring novel therapeutic mechanisms, particularly in the context of neurological disorders and anti-inflammatory applications.
The spirocyclic core of 5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one imparts exceptional rigidity and stability to the molecule, which is a critical factor in drug design. Such structural features often enhance binding affinity and selectivity, making this compound an attractive scaffold for developing small-molecule inhibitors. Recent studies have highlighted the potential of spirocyclic compounds in modulating biological pathways associated with neurodegeneration and chronic inflammation, areas where traditional pharmacological approaches have faced limitations.
In the realm of medicinal chemistry, the oxaaza-spiro framework of this compound offers a rich chemical space for derivatization and functionalization. Researchers have been exploring various synthetic strategies to modify its core structure, aiming to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The presence of both oxygen and nitrogen atoms in the spirocycle also allows for diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for designing high-affinity ligands.
One of the most compelling aspects of 5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one is its potential application in treating neurological disorders. Emerging research suggests that spirocyclic compounds can interact with specific receptor targets involved in neuroinflammation and oxidative stress. For instance, studies have demonstrated that analogs of this scaffold exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammatory responses in the central nervous system. These findings align with the growing interest in developing neuroprotective agents that target both inflammatory pathways and oxidative damage.
The anti-inflammatory properties of 5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one have been further explored through preclinical studies. Researchers have observed that derivatives of this compound can modulate cytokine production and reduce microglial activation, key pathological features associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to fine-tune its chemical structure has allowed scientists to develop analogs with enhanced specificity and reduced side effects, paving the way for potential clinical applications.
Additionally, the spirocyclic lactam core of this compound has been investigated for its potential role in modulating neurotransmitter systems. Studies indicate that certain derivatives can interact with serotonin receptors (e.g., 5-HT1A), which are implicated in mood regulation and cognitive function. This opens up new avenues for developing therapeutic agents targeting neuropsychiatric disorders such as depression and anxiety. The dual interaction with both inflammatory pathways and neurotransmitter systems makes 5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one a multifaceted compound with broad therapeutic implications.
The synthetic accessibility of 5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one has also contributed to its popularity among medicinal chemists. Modern synthetic methodologies have enabled efficient construction of its spirocyclic core, allowing for rapid exploration of structural diversity. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in generating enantiomerically pure derivatives, which is essential for achieving high selectivity in biological assays.
Recent advances in computational chemistry have further accelerated the discovery process for derivatives of 5-Ethyl-2-oxa-5-azaspiro[3.4]octan-8-one. Molecular modeling studies have helped predict binding affinities and optimize lead structures before experimental synthesis begins. This interdisciplinary approach combines experimental expertise with computational power, leading to more efficient drug development pipelines. The integration of machine learning algorithms has also enabled the identification of novel analogs with improved pharmacological profiles based on large datasets of known compounds.
The pharmacological profile of 5-Ethyl-2-oxa - 5 - azaspiro [ 3 . 4 ] octan - 8 - one extends beyond its anti-inflammatory and neuroprotective effects. Preliminary studies suggest potential applications in metabolic disorders, where spirocyclic compounds can modulate enzyme activity involved in glucose metabolism and lipid biosynthesis. The ability to target multiple biological pathways makes this compound a valuable tool for understanding complex disease mechanisms and designing combination therapies.
In conclusion, 5-Ethyl - 2 - oxa - 5 - azaspiro [ 3 . 4 ] octan - 8 - one (CAS No. 2138141 - 77 - 0) represents a significant advancement in medicinal chemistry due to its unique structural features and broad therapeutic potential. Its spirocyclic framework provides a versatile scaffold for designing small-molecule inhibitors targeting neurological disorders, inflammation, and metabolic diseases. With ongoing research exploring its synthetic modifications and pharmacological applications, this compound is poised to play a crucial role in future drug development efforts.
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